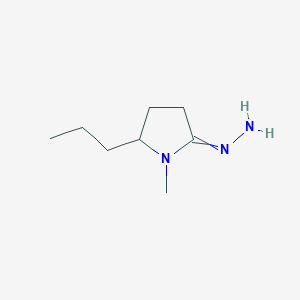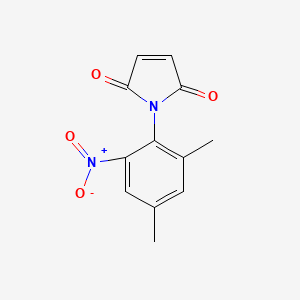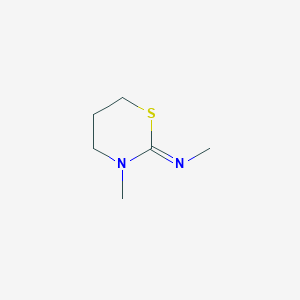![molecular formula C12H15N3O4 B14593493 Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate CAS No. 61149-49-3](/img/structure/B14593493.png)
Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a hydrazinylidene moiety, which is further substituted with a 4-methyl-3-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl 2-bromo-2-methylpropanoate with 4-methyl-3-nitrophenylhydrazine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The hydrazinylidene moiety can be oxidized to form corresponding azides or other nitrogen-containing functional groups.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, ethanol solvent.
Reduction: Sodium borohydride, methanol solvent.
Substitution: Ammonia, ethanol solvent.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of azides or other nitrogen-containing compounds.
Substitution: Formation of amides or esters.
Applications De Recherche Scientifique
Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the modulation of biochemical pathways. Additionally, it can interact with cellular receptors and alter signal transduction processes, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate can be compared with other similar compounds, such as:
Ethyl 2-methyl-2-(3-nitrophenyl)propanoate: Similar structure but lacks the hydrazinylidene moiety.
Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate: Similar structure but contains a fluoro group instead of a methyl group.
Ethyl 2-methyl-3-(2-nitrophenyl)propanoate: Similar structure but with different substitution patterns on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazinylidene moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61149-49-3 |
|---|---|
Formule moléculaire |
C12H15N3O4 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
ethyl 2-[(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C12H15N3O4/c1-4-19-12(16)9(3)13-14-10-6-5-8(2)11(7-10)15(17)18/h5-7,14H,4H2,1-3H3 |
Clé InChI |
QMBWFWBWVSUODM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NNC1=CC(=C(C=C1)C)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Phenylhydrazinylidene)methyl]benzoic acid](/img/structure/B14593417.png)
![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)
![2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14593433.png)

![(2Z)-3-(Diphenylmethyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14593437.png)

![Benzene, [[1-(phenylmethylene)propyl]thio]-](/img/structure/B14593443.png)



![1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14593461.png)
![Methyl 4-[benzyl(methyl)amino]but-2-enoate](/img/structure/B14593469.png)

![7-Methyl-2,4-diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B14593486.png)
